N'-[3-(aminomethyl)phenyl]-N,N-dimethylurea
Overview
Description
N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea is an organic compound with the molecular formula C10H15N3O It is a derivative of urea, where the urea moiety is substituted with a 3-(aminomethyl)phenyl group and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea typically involves the reaction of 3-(aminomethyl)aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The key steps include:
- Continuous mixing of 3-(aminomethyl)aniline and dimethylcarbamoyl chloride in a solvent.
- Neutralization of the reaction mixture with a base.
- Purification of the product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylurea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with new functional groups replacing the dimethylurea moiety.
Scientific Research Applications
N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or receptor modulation in medicinal chemistry.
Comparison with Similar Compounds
N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea can be compared with other similar compounds, such as:
N’-[3-(aminomethyl)phenyl]-N,N-diethylurea: Similar structure but with ethyl groups instead of methyl groups. It may exhibit different reactivity and biological activity.
N’-[3-(aminomethyl)phenyl]-N,N-dipropylurea: Contains propyl groups, leading to variations in physical and chemical properties.
N’-[3-(aminomethyl)phenyl]-N,N-dimethylthiourea: A thiourea derivative with sulfur replacing the oxygen atom. It may have distinct biological effects and reactivity.
The uniqueness of N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of the 3-(aminomethyl)phenyl group and dimethylurea moiety provides a unique combination of properties that can be exploited in various scientific and industrial contexts.
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)10(14)12-9-5-3-4-8(6-9)7-11/h3-6H,7,11H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCBZEJVZWPAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655471 | |
Record name | N'-[3-(Aminomethyl)phenyl]-N,N-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903630-51-3 | |
Record name | N'-[3-(Aminomethyl)phenyl]-N,N-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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